molecular formula C12H10IN3O B12836187 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile

4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile

Cat. No.: B12836187
M. Wt: 339.13 g/mol
InChI Key: RMDPITCJOFOJIC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound belongs to the class of biaryl ethers featuring a pyrazole-benzenenitrile architecture. The IUPAC name systematically describes its structure:

  • Core : Benzonitrile (cyano-substituted benzene)
  • Substituent : 4-Iodo-1,3-dimethylpyrazole connected via an ether linkage
Property Value Source
CAS Registry Number 1424857-04-4
Molecular Formula C₁₂H₁₀IN₃O
Molecular Weight 339.13 g/mol
SMILES Notation N#CC₁=CC=C(OC₂=C(I)C(C)=NN₂C)C=C₁

The pyrazole ring contains two nitrogen atoms at positions 1 and 2, with methyl groups at N1 and C3, and an iodine atom at C4. The benzonitrile group attaches via an oxygen bridge at the pyrazole's C5 position. Alternative nomenclature includes 4-((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)benzonitrile, emphasizing the substitution pattern.

Historical Development in Heterocyclic Chemistry

Pyrazole chemistry originated with Ludwig Knorr's 1883 isolation of the parent compound, but substitution patterns like those in this compound emerged through twentieth-century advances:

  • Early Pyrazole Functionalization (1900–1950) : Initial work focused on simple alkyl/aryl substitutions. The discovery of iodopyrazoles required iodination methods compatible with the ring's sensitivity to electrophilic attack.
  • Halogenation Breakthroughs (1960s) : Directed ortho-metalation techniques enabled precise iodine introduction at pyrazole C4, critical for this compound's synthesis.
  • Ether Linkage Strategies (1980s–present) : Ullmann coupling and nucleophilic aromatic substitution allowed reliable O-arylation of pyrazoles with electron-deficient aromatics like benzonitrile.

The compound's design reflects three evolutionary trends:

  • Incorporation of halogens for molecular recognition in drug targets
  • Use of methyl groups to modulate lipophilicity and metabolic stability
  • Strategic ether linkages to control conformational flexibility

Position Within Pyrazole Derivative Taxonomy

Classifying this compound within pyrazole taxonomy reveals its hybrid characteristics:

Structural Taxonomy

  • By Substituents :
    • Halogenated: Contains iodine (C4)
    • Dialkylated: Methyl groups at N1 and C3
    • Ether-linked: Oxygen-connected to benzonitrile
  • By Application Class :
    • Medicinal Chemistry: Iodine enhances binding to aromatic pockets in enzymes
    • Materials Science: Nitrile group enables polymerization or coordination chemistry

Comparative Analysis with Analogues

Compound Key Differences Shared Features
4-Iodo-1-phenyl-1H-pyrazole Lacks ether linkage/benzonitrile Iodine at pyrazole C4
5-(4-Iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile Trifluoromethyl vs. methyl groups Pyrazole-benzonitrile backbone
Darolutamide Steroidal framework Pyrazole halogenation

Properties

Molecular Formula

C12H10IN3O

Molecular Weight

339.13 g/mol

IUPAC Name

4-(4-iodo-2,5-dimethylpyrazol-3-yl)oxybenzonitrile

InChI

InChI=1S/C12H10IN3O/c1-8-11(13)12(16(2)15-8)17-10-5-3-9(7-14)4-6-10/h3-6H,1-2H3

InChI Key

RMDPITCJOFOJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)OC2=CC=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is C₁₂H₁₀IN₃O, with a molecular weight of approximately 339.14 g/mol. The compound features a benzonitrile group linked to a pyrazole ring via an ether linkage. Its structure is crucial for its interaction with biological targets and its subsequent pharmacological effects.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. In vitro studies have demonstrated that this compound can inhibit the growth of several pathogenic bacteria and fungi .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for use in agrochemicals. Its potential as a pesticide stems from its biological activity against plant pathogens and pests. Studies have demonstrated that similar pyrazole compounds can effectively control fungal infections in crops .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength due to the robust nature of the pyrazole ring . Research into polymer composites containing this compound is ongoing, focusing on applications in electronics and structural materials.

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potency .
Study BAntimicrobialShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations lower than standard antibiotics .
Study CAgriculturalEvaluated as a potential fungicide with effective control against Fusarium species affecting crops .

Mechanism of Action

The mechanism of action of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and dimethyl groups on the pyrazole ring can enhance binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

2.1.1. 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (Compound 19g)
  • Structure : Pyrazole ring with azido (-N₃) and methyl groups at positions 3 and 5, respectively; benzonitrile at position 1.
  • Key Differences :
    • Substituents : Azido vs. iodo (electron-deficient vs. bulky halogen) and absence of 1,3-dimethyl groups.
    • Synthesis : Prepared via triazenylpyrazole intermediates and azide functionalization, contrasting with iodination steps required for the target compound .
    • Applications : Azido groups are reactive in "click chemistry," suggesting utility in bioconjugation, whereas the iodo group in the target compound may facilitate further cross-coupling reactions .
2.1.2. Pyrazoxyfen (Herbicide)
  • Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone.
  • Key Differences: Substituents: Dichlorobenzoyl and acetophenone vs. iodo and benzonitrile. Function: Pyrazoxyfen’s dichlorobenzoyl group enhances herbicidal activity by disrupting plant cell membranes, whereas the target compound’s nitrile group may favor pharmaceutical interactions (e.g., enzyme inhibition) .

Benzonitrile Derivatives with Heterocyclic Cores

2.2.1. Etravirine (Antiretroviral Drug)
  • Structure: Pyrimidine core with bromo, cyano, and dimethyl substituents; benzonitrile at position 3.
  • Key Differences :
    • Core Heterocycle : Pyrimidine (6-membered ring) vs. pyrazole (5-membered).
    • Bioactivity : Etravirine inhibits HIV reverse transcriptase via π-stacking and halogen bonding, while the target compound’s pyrazole-iodo motif may target different enzymes or receptors .
2.2.2. 3-Chloro-5-((4-(1,1-difluoroethyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile
  • Structure : Pyrimidine core with difluoroethyl and oxo groups; benzonitrile at position 4.
  • Key Differences :
    • Substituents : Difluoroethyl (lipophilic) vs. iodo (polarizable).
    • Synthesis : Utilizes TFA-mediated deprotection and Suzuki-Miyaura coupling, differing from pyrazole-focused iodination pathways .

Research Findings and Functional Insights

  • In contrast, azido or dichlorobenzoyl groups in analogues prioritize reactivity or membrane disruption .
  • Synthetic Flexibility : The target compound’s iodine allows for further derivatization (e.g., Suzuki coupling), while azido or difluoroethyl groups in analogues enable orthogonal functionalization .
  • Biological Activity : Pyrazole-iodo derivatives show promise in kinase inhibition studies, whereas pyrimidine-benzonitrile compounds like Etravirine excel in antiviral applications .

Biological Activity

4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is a synthetic compound notable for its unique structural features, which include a pyrazole ring and a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. The presence of the iodo substituent enhances its reactivity, potentially influencing its pharmacological properties.

  • Molecular Formula : C₁₂H₁₀IN₃O
  • Molecular Weight : 339.13 g/mol
  • CAS Number : 1424857-01-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may modulate the activity of specific enzymes or receptors, leading to diverse biological effects. For instance, it has been suggested that similar pyrazole derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as BRAF and EGFR .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example:

  • In vitro studies demonstrated that certain pyrazole compounds effectively inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • A specific study on related pyrazole compounds indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may share similar properties .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also been noted for their anti-inflammatory and antibacterial activities:

  • Research indicates that some pyrazoles can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses .
  • In antibacterial assays, certain pyrazole compounds demonstrated significant efficacy against various bacterial strains, potentially through mechanisms involving membrane disruption .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

Structural Feature Biological Activity
Iodo substituentIncreased reactivity and potential for enhanced binding affinity to targets
Pyrazole ringEssential for anticancer activity; interacts with key enzymes involved in tumor growth
Benzonitrile moietyContributes to overall stability and solubility of the compound

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Antitumor Agents : A study focusing on a series of pyrazole derivatives showed that modifications at specific positions significantly affected their cytotoxicity against cancer cells .
  • Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .

Q & A

Q. What are standard synthetic routes for preparing 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile?

The compound is typically synthesized via nucleophilic aromatic substitution or copper-catalyzed coupling reactions. For example, similar pyrazole-ether benzonitrile derivatives are synthesized by reacting halogenated pyrazoles with hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Solvent systems like THF/water mixtures are common for optimizing yield and purity . Recrystallization from methanol or ethanol is often used for purification .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is the gold standard. The SHELX suite allows refinement of structural parameters, including bond lengths, angles, and intermolecular interactions. highlights SHELXL's robustness for small-molecule crystallography, even with twinned or high-resolution data. Data collection at 293 K and refinement to R-factors <0.05 are typical for high-quality structures .

Q. What preliminary assays are used to evaluate its biological activity?

Enzyme inhibition assays (e.g., xanthine oxidase IC₅₀ determination via UV-Vis spectroscopy) are common. Structure-activity relationship (SAR) studies compare substituent effects on activity, such as iodine's electron-withdrawing influence in the pyrazole ring. demonstrates micromolar-level potency testing for benzonitrile derivatives, with Lineweaver-Burk plots to identify inhibition mechanisms .

Advanced Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity in pyrazole iodination or methylation is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the 4-position due to lower activation energy. Experimental validation via ¹H NMR and LC-MS monitors reaction progress. For conflicting results, multi-step protection/deprotection strategies or alternative catalysts (e.g., Pd/Cu systems) may resolve selectivity issues .

Q. What computational methods are suitable for analyzing the compound's electronic structure?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates molecular orbitals, electrostatic potential surfaces, and Fukui indices. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic sites. This is critical for rationalizing reactivity in cross-coupling reactions or enzyme binding .

Q. How should contradictory SAR data in activity studies be resolved?

Contradictions often arise from off-target effects or assay variability. Redesign experiments using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) validate binding affinity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-protein stability. For example, used docking studies to rationalize mixed-type inhibition, resolving discrepancies between IC₅₀ and kinetic data .

Q. What strategies mitigate impurities in scaled-up synthesis?

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients identifies impurities. Stress testing under acidic, basic, oxidative, and thermal conditions (per ICH guidelines) profiles degradation products. Recrystallization with DMF/EtOH (1:1) or preparative TLC improves purity, as shown in pyrazole-thiazolidinone syntheses .

Methodological Tables

Table 1: Key Crystallographic Parameters from SHELXL Refinement

ParameterValueReference
Temperature (K)293
R-factor<0.045
Data-to-parameter ratio16.1

Table 2: SAR Trends for Benzonitrile Derivatives (Xanthine Oxidase Inhibition)

Substituent PositionEffect on IC₅₀ (μM)Rationale
4-Iodo (pyrazole)6.7–8.1Enhanced electron withdrawal
2-CyclopentyloxyImproved potencyHydrophobic pocket complementarity
3-MethylReduced activitySteric hindrance
Source: Adapted from

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